

In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-methylaniline

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Compound of Interest

Compound Name: 2-Bromo-4-methylaniline

Cat. No.: B145976

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy data for **2-Bromo-4-methylaniline**. The information presented herein is essential for the structural elucidation, identification, and quality control of this important chemical intermediate in research and pharmaceutical development.

Core Spectroscopic Data

The infrared spectrum of **2-Bromo-4-methylaniline** is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The data presented in the following table is a comprehensive summary of the key vibrational modes.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
3400 - 3500	Medium	Asymmetric N-H Stretch	Primary Amine (-NH ₂)
3300 - 3400	Medium	Symmetric N-H Stretch	Primary Amine (-NH ₂)
3000 - 3100	Medium	Aromatic C-H Stretch	Aromatic Ring
2850 - 2960	Medium	Aliphatic C-H Stretch	Methyl Group (-CH ₃)
1600 - 1650	Strong	N-H Bending (Scissoring)	Primary Amine (-NH ₂)
1550 - 1600	Strong	C=C Ring Stretching	Aromatic Ring
1450 - 1550	Strong	C=C Ring Stretching	Aromatic Ring
1440 - 1470	Medium	Asymmetric C-H Bending	Methyl Group (-CH ₃)
1360 - 1390	Medium	Symmetric C-H Bending	Methyl Group (-CH ₃)
1250 - 1340	Strong	C-N Stretch	Aromatic Amine
1000 - 1100	Strong	C-Br Stretch	Aryl Halide
800 - 850	Strong	C-H Out-of-plane Bending	Aromatic Ring
665 - 910	Broad, Strong	N-H Wagging	Primary Amine (-NH ₂)

Experimental Protocol: FTIR Spectroscopy of a Solid Aniline Derivative

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample such as **2-Bromo-4-methylaniline**.

Objective: To record the infrared spectrum of a solid aniline derivative using the KBr pellet method.

Materials and Equipment:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Potassium Bromide (KBr), spectroscopy grade, oven-dried
- Spatula
- Analytical balance
- Sample of **2-Bromo-4-methylaniline**

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Weigh approximately 1-2 mg of the **2-Bromo-4-methylaniline** sample.
 - Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.
 - Combine the sample and KBr in an agate mortar.
 - Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
 - Transfer a portion of the powdered mixture into the pellet-forming die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Background Spectrum Acquisition:

- Ensure the sample compartment of the FTIR spectrometer is empty.
- Record a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.
- Sample Spectrum Acquisition:
 - Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
 - Record the infrared spectrum of the sample. The spectrometer will automatically subtract the background spectrum.
- Data Processing and Analysis:
 - The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (in cm^{-1}).
 - Identify the characteristic absorption bands and compare them to the known data for **2-Bromo-4-methylaniline** and general correlation charts for functional groups.

Visualizing Molecular Vibrations

The following diagram illustrates the logical relationship between the key functional groups of **2-Bromo-4-methylaniline** and their corresponding regions of absorption in the infrared spectrum.

Caption: Correlation of functional groups in **2-Bromo-4-methylaniline** with IR absorption regions.

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